molecular formula C9H13N3O2 B8396943 6-Ethyl-2-(ethylamino)pyrimidine-4-carboxylic acid

6-Ethyl-2-(ethylamino)pyrimidine-4-carboxylic acid

Cat. No.: B8396943
M. Wt: 195.22 g/mol
InChI Key: DOHWJEUGTBLCMC-UHFFFAOYSA-N
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Description

6-Ethyl-2-(ethylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(ethylamino)pyrimidine-4-carboxylic acid typically involves the reaction of ethylamine with pyrimidine derivatives under controlled conditions. One common method involves the condensation of ethylamine with 2-chloro-6-ethylpyrimidine-4-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(ethylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Ethyl-2-(ethylamino)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(ethylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyrimidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethylamino-4,6-dimethylpyrimidine: Contains additional methyl groups on the pyrimidine ring.

    4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid: Similar structure with a methylamino group instead of an ethylamino group.

Uniqueness

6-Ethyl-2-(ethylamino)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and ethylamino groups on the pyrimidine ring provides distinct properties that can be exploited in various applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6-ethyl-2-(ethylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-3-6-5-7(8(13)14)12-9(11-6)10-4-2/h5H,3-4H2,1-2H3,(H,13,14)(H,10,11,12)

InChI Key

DOHWJEUGTBLCMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)NCC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-ethyl-2-methanesulfonyl-pyrimidine-4-carboxylic acid (325 mg, 1.41 mmol) in THF (5 mL) is added 70% ethylamine in water (2.0 mL). The mixture is stirred at 70° C. overnight. It is then evaporated to dryness and purified by prep. TLC (DCM/7N NH3 in MeOH 4/1) to give 6-ethyl-2-ethylamino-pyrimidine-4-carboxylic acid as a yellow oil (200 mg); LC-MS: tR=0.58 min, [M+H]+=194.07. 1H NMR (CDCl3): δ 1.34 (m, 6H), 2.84 (d, J=7.5 Hz, 2H), 3.64 (m, 2H), 7.26 (s, 1H), 11.0 (s br, 1H).
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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